PIPES dipotassium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dipotassium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O6S2.2K/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQYFCAMUXGZFN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16K2N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073042 | |
| Record name | 1,4-Piperazinediethanesulfonic acid, dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | PIPES dipotassium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21496 | |
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CAS No. |
108321-27-3 | |
| Record name | 1,4-Piperazinediethanesulfonic acid, potassium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Piperazinediethanesulfonic acid, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Piperazinediethanesulfonic acid, dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fundamental Principles of Ph Buffering by Pipes Dipotassium Salt
Acid-Base Equilibrium and Protonation States of PIPES
The buffering capability of PIPES is rooted in its acid-base equilibrium. As an ethanesulfonic acid buffer, PIPES is a zwitterionic compound, meaning it carries both a positive and a negative charge at physiological pH. wikipedia.orgcarlroth.com The molecule has two key ionizable groups: the two sulfonic acid groups and the two amine groups of the piperazine (B1678402) ring.
PIPES has two pKa values. wikipedia.org The first, pKa1, is approximately 2.67, corresponding to the protonation of one of the sulfonic acid groups. The second, pKa2, is near physiological pH, which is the focus for its use in biological buffering. wikipedia.org At 25°C, this second pKa is approximately 6.76 to 6.8. wikipedia.orgbostonbioproducts.comsigmaaldrich.com This pKa value represents the equilibrium between the protonated piperazine nitrogen (acting as the acid) and the deprotonated form (acting as the conjugate base).
The equilibrium can be represented as:
H-PIPES⁻ ⇌ H⁺ + PIPES²⁻
At a pH below its pKa of ~6.8, the protonated form (H-PIPES⁻), where one of the piperazine nitrogens is protonated, predominates. As the pH rises above ~6.8, the piperazine nitrogen deprotonates, yielding the PIPES²⁻ form. It is this equilibrium that allows the buffer to resist changes in pH by absorbing excess H⁺ or OH⁻ ions added to the system. The dipotassium (B57713) salt provides the PIPES²⁻ anion and two potassium cations (K⁺) in solution.
Table 1: Physicochemical Properties of PIPES
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₆K₂N₂O₆S₂ | smolecule.combio-world.commedchemexpress.com |
| Molecular Weight | 378.55 g/mol | smolecule.combio-world.commedchemexpress.com |
| pKa1 (at 25 °C) | 2.67 | wikipedia.org |
| pKa2 (at 25 °C) | 6.76 - 6.8 | wikipedia.orgbostonbioproducts.comsigmaaldrich.com |
| Appearance | White crystalline powder | wikipedia.orgmedchemexpress.comhopaxfc.com |
Buffering Capacity and Optimal pH Range in Biological Contexts
The effectiveness of a buffer is determined by its buffering capacity, which is greatest at a pH equal to its pKa. The optimal buffering range for any buffer is generally considered to be its pKa ± 1 pH unit. For PIPES, with a pKa2 of ~6.8, the effective buffering range is from pH 6.1 to 7.5. wikipedia.orgbostonbioproducts.comsigmaaldrich.combio-world.comfishersci.combiocompare.com
This range makes PIPES an excellent choice for a multitude of biological and biochemical applications that require a stable, near-neutral pH environment. smolecule.comchemicalbook.com Many cellular processes and enzyme-catalyzed reactions function optimally around physiological pH (7.2-7.4). hbdsbio.comreflab.dk The proximity of the PIPES pKa to this value ensures a high buffering capacity in this critical range. biocompare.com
PIPES is frequently used in:
Cell Culture: It helps maintain a stable pH environment, which is crucial for optimal cell growth and viability. smolecule.combiocompare.com
Enzyme Assays and Protein Purification: It provides a stable pH without significantly interfering with the biological activity being studied. hopaxfc.combostonbioproducts.comfishersci.com
Electron Microscopy: It has been used in fixation procedures, where it has been shown to minimize the loss of lipids from tissues. wikipedia.orghopaxfc.com
Chromatography and Electrophoresis: It serves as a component of running buffers. chemicalbook.combostonbioproducts.comfishersci.com
A key advantage of PIPES in biological contexts is its negligible capacity to bind most divalent metal ions, which can be crucial for experiments where metal ion concentration is a critical factor. wikipedia.orghopaxfc.com
Table 2: Buffering Characteristics of PIPES
| Characteristic | Value / Description | Source(s) |
| Effective pH Range | 6.1 - 7.5 | wikipedia.orgbostonbioproducts.combio-world.comfishersci.com |
| Optimal pH | ~6.8 | smolecule.com |
| Nature | Zwitterionic at physiological pH | smolecule.comchemicalbook.combostonbioproducts.com |
| Metal Ion Binding | Negligible for most common metal ions | wikipedia.orghopaxfc.com |
Influence of Temperature on pKa and Buffering Efficiency
The pH of a buffer solution is dependent on temperature, primarily because the pKa of the buffering agent itself changes with temperature. medium.comruc.dk For PIPES, the change in pKa with temperature (ΔpKa/°C) is relatively small compared to many other common biological buffers, particularly those with primary amine groups like Tris. medium.com
Research has quantified this temperature dependence. The change in pKa for PIPES is approximately -0.0085 units for every 1°C increase in temperature (or -0.085 for every 10°C). promega.com This means that if a PIPES buffer is prepared to pH 6.8 at 25°C, its pH will increase as it is cooled and decrease as it is heated. For example, at 37°C (a common temperature for cell culture), the pKa of PIPES is closer to 6.76. chemicalbook.com
The thermodynamic quantities for the ionization reaction of PIPES provide a more detailed understanding of this relationship. The standard molar enthalpy of reaction (ΔH°) for the ionization is 11.2 kJ/mol. cancer.gov This positive value confirms that the ionization is endothermic, and according to the van't Hoff equation, the equilibrium constant (and thus pKa) will change with temperature. ruc.dk
Because of this temperature dependence, it is crucial to calibrate the pH of a PIPES buffer solution at the temperature at which the experiment will be performed to ensure maximum buffering efficiency. medium.com
Table 3: Temperature Dependence of PIPES pKa
| Temperature (°C) | Approximate pKa | Source(s) |
| 20 | 6.80 | promega.com |
| 25 | 6.76 | wikipedia.orgcarlroth.com |
| 37 | 6.76 | chemicalbook.com |
| ΔpKa/10°C | -0.085 | promega.com |
Methodological Considerations in Research Applications of Pipes Dipotassium Salt
Preparation of PIPES Dipotassium (B57713) Salt Buffer Solutions
The accurate and consistent preparation of PIPES dipotassium salt buffer solutions is fundamental to the reliability and reproducibility of experimental outcomes. This section details the critical aspects of dissolution, pH adjustment, and sterilization.
Dissolution Techniques and Solubility Enhancement
While PIPES free acid has poor water solubility, its salt forms, including the dipotassium salt, are readily water-soluble. 101.200.202hopaxfc.com The dissolution of this compound typically yields a clear, colorless solution. 101.200.202
To prepare a buffer solution, the required amount of this compound is weighed and dissolved in deionized water. hbdsbio.com For instances where PIPES free acid is used, its low solubility in water (approximately 1 g/L at 100°C) necessitates the use of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to facilitate dissolution by converting the free acid to its more soluble salt form. 101.200.202hbdsbio.comaatbio.com Continuous stirring during the addition of the base ensures uniform mixing and complete dissolution. hbdsbio.com
Table 1: Solubility of PIPES Forms This table is interactive. Click on the headers to sort.
| Compound Form | Solubility in Water | Method for Dissolution |
| PIPES Free Acid | Low (~1 g/L at 100°C) hopaxfc.com | Addition of a base (e.g., NaOH, KOH) to convert to the salt form. 101.200.202aatbio.com |
| This compound | High 101.200.202 | Direct dissolution in water. |
| PIPES Disodium Salt | High chemicalbook.com | Direct dissolution in water. |
pH Adjustment and Validation Methodologies
Once the this compound is fully dissolved, the pH of the solution must be carefully adjusted to the desired value for the specific application. This is typically achieved by the dropwise addition of a strong base, such as a potassium hydroxide (KOH) solution, while monitoring the pH with a calibrated pH meter. bostonbioproducts.com For buffers prepared from PIPES free acid, a base is used to both dissolve the powder and adjust the pH to the target range. hbdsbio.comaatbio.com
It is crucial to validate the final pH of the buffer solution to ensure it falls within the optimal buffering range of PIPES, which is 6.1 to 7.5. bostonbioproducts.com The choice of the base for pH adjustment is important; using KOH to adjust a this compound solution maintains potassium as the sole counter-ion, which can be critical in certain experimental systems.
Sterilization Procedures for Cell and Molecular Biology Applications
For applications in cell and molecular biology, sterilization of the PIPES buffer solution is a critical step to prevent microbial contamination. vanderbilt.edu The recommended method for sterilizing PIPES buffer solutions is filter sterilization, typically using a 0.22 µm filter. 101.200.202medchemexpress.com This method effectively removes bacteria and other microorganisms without altering the chemical composition of the buffer. Autoclaving is generally not recommended as the high temperatures can potentially lead to the degradation of the buffer components. nih.gov Aseptic techniques should be maintained throughout the preparation and handling process to ensure the sterility of the final solution. vanderbilt.eduvisikol.com
Interactions with Metal Ions in Research Systems
A significant advantage of PIPES buffer is its minimal interaction with most metal ions, a property that is crucial for many biochemical and biological experiments where metal ions play a catalytic or structural role. chemicalbook.comhopaxfc.combiosynth.com
Non-Coordinating Properties and Implications for Metal-Dependent Reactions
PIPES is classified as a "non-coordinating" buffer because it does not form significant complexes with most metal ions. chemicalbook.comhopaxfc.com This is a key advantage over other common buffers like phosphate (B84403) or citrate, which can chelate metal ions and interfere with experimental results. biosynth.com The non-coordinating nature of PIPES makes it an ideal choice for studying metal-dependent enzymes and proteins, as it is less likely to inhibit their activity by sequestering essential metal cofactors. bostonbioproducts.comuminho.pt However, it is important to note that while interactions are minimal, they may not be entirely absent for all metal ions under all conditions. For instance, some studies have investigated the weak interactions of piperazine-based buffers with certain metal ions like Cu(II). acs.orgresearchgate.net
Table 2: Comparison of Buffers and Metal Ion Interactions This table is interactive. Click on the headers to sort.
| Buffer | Metal Ion Interaction | Common Applications |
| PIPES | Minimal; non-coordinating with most metal ions chemicalbook.comhopaxfc.com | Enzyme assays, protein crystallization, cell culture biocompare.combostonbioproducts.com |
| Phosphate | Forms insoluble salts with Ca²⁺; chelates other metal ions biosynth.com | General biochemical assays (with caution) |
| Citrate | Chelates Ca²⁺ and other metal ions biosynth.com | Applications where metal chelation is desired or not a concern |
| Tris | Can form complexes with several metal ions uminho.pt | General molecular biology applications |
Applications of Pipes Dipotassium Salt in Cell Biology Research
Maintenance of Physiological pH in Cell Culture Media
The precise control of pH is paramount in cell culture, as even minor fluctuations can significantly impact cellular processes. PIPES dipotassium (B57713) salt is widely used as a buffering agent in cell culture media to maintain a stable physiological pH, which is crucial for the growth and function of various cell types. smolecule.comchemicalbook.comthermofisher.com
Support for Cell Growth and Function
A stable pH environment is essential for optimal cell growth and function. smolecule.com PIPES dipotassium salt helps to maintain this stability, thereby supporting the proliferation and metabolic activity of a wide range of cell lines, including those from mammalian, insect, and plant origins. smolecule.comchemicalbook.comhbdsbio.com Its ability to buffer effectively in the physiological pH range ensures that cellular processes, which are often pH-sensitive, can proceed without disruption. smolecule.com This contributes to more reliable and reproducible results in cell-based assays and experiments.
Impact on Cell Viability and Membrane Integrity
This compound is known for its biocompatibility and is generally considered to have minimal toxic effects on cells at typical working concentrations. smolecule.com It is impermeable to cell membranes, a key characteristic for a good biological buffer, as it does not accumulate within the cell where it could interfere with intracellular processes. biocompare.com While extremely high concentrations (greater than 100 mM) of the sodium salt of PIPES can be toxic and disrupt the cell membrane, the concentrations typically used in cell culture applications are well below this threshold and support cell viability. hbynm.com
Fixation Procedures for Microscopy Studies
This compound plays a critical role in fixation procedures for various microscopy techniques, including fluorescence and electron microscopy. biocompare.comalkalisci.com101.200.202 It is often used as a buffer for fixatives like glutaraldehyde (B144438) and formaldehyde. chemicalbook.comalkalisci.com
Preservation of Cellular Ultrastructure
The primary goal of fixation is to preserve the cellular structure as close to its living state as possible. PIPES-buffered fixatives are effective in preserving the fine details of cellular components, known as the ultrastructure. researchgate.net For instance, when used to buffer glutaraldehyde for the fixation of rat hepatocyte organelles, PIPES resulted in a 60% greater retention of alkaline phosphatase activity compared to cacodylate-buffered glutaraldehyde, indicating better preservation of organelle integrity. alkalisci.comresearchgate.net
Minimization of Lipid Loss in Tissue Fixation
A significant challenge in tissue fixation, particularly with aldehydes, is the potential loss of lipids, which can lead to artifacts and misinterpretation of cellular morphology. chemicalbook.comalkalisci.comscientificlabs.ie The use of PIPES buffer in conjunction with glutaraldehyde has been shown to minimize the loss of lipids in both plant and animal tissues. chemicalbook.comthermofisher.comalkalisci.com This property is crucial for studies focusing on membrane structures and lipid-rich organelles. biocompare.com
Optimization for Fluorescence and Electron Microscopy
PIPES buffer is a component of choice for fixation protocols in both fluorescence and electron microscopy due to its ability to provide excellent structural preservation. biocompare.comalkalisci.com101.200.202 It has been successfully used in the fixation of fungal zoospores for both techniques, often in combination with glutaraldehyde and formaldehyde. alkalisci.comresearchgate.net Furthermore, this compound is a component of PHEM buffer (PIPES, HEPES, EGTA, and MgSO4), which is utilized in immunofluorescence imaging. sigmaaldrich.comcalpaclab.comscientificlabs.co.uk However, it is worth noting that in some specific applications, such as transmission electron microscopy of the Drosophila retina, PIPES has been reported to potentially induce morphological artifacts. sigmaaldrich.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₆K₂N₂O₆S₂ |
| Molecular Weight | 378.55 g/mol |
| pKa (25°C) | 6.8 |
| Useful pH Range | 6.1 - 7.5 |
| Appearance | White crystalline powder |
| Solubility in Water | 0.25 g/mL |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Piperazine-1,4-bis(2-ethanesulfonic acid), dipotassium salt |
| Glutaraldehyde |
| Formaldehyde |
| Cacodylate |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |
| EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) |
| MgSO₄ (Magnesium Sulfate) |
Cell-Based Assays and Their Reliability
A key advantage of PIPES is its minimal interaction with metal ions, which makes it a non-coordinating buffer suitable for use in solutions containing metal ions. bostonbioproducts.comdalochem.comchemicalbook.comhopaxfc.com This property is critical for the reliability of assays involving metalloenzymes or other processes sensitive to metal ion concentration. bostonbioproducts.comsigmaaldrich.com Furthermore, PIPES is valued for its chemical stability, low UV absorbance, and resistance to pH changes with temperature, all of which contribute to the accuracy and reproducibility of experimental results. sigmaaldrich.comdalochem.comchemicalbook.com
Detailed Research Findings
The utility of this compound in ensuring the reliability of cell-based assays is demonstrated across various research applications, from enzyme kinetics to cellular imaging. Its properties make it a dependable component in buffers designed for sensitive biological systems.
In enzyme assays, maintaining a constant pH is crucial for accurate activity measurements. smolecule.com PIPES is frequently used for this purpose. For instance, a study measuring H+-ATPase activity utilized a reaction mixture buffered with 10 mM PIPES at pH 7.0 to ensure stable conditions for the enzyme-coupled assay. nih.gov The buffer's stability and lack of interference are paramount for obtaining reliable kinetic data. nih.gov
For cellular imaging techniques like immunofluorescence, buffer composition is critical for preserving cellular structures. This compound is a key component of PHEM buffer (PIPES, HEPES, EGTA, and MgSO4), which has been used for rinsing and blocking steps in the immunofluorescence imaging of HeLa cells. scientificlabs.co.uksigmaaldrich.com Its ability to maintain pH and preserve lipid constituents helps in generating clear and reliable microscopic images. biocompare.comchemicalbook.com PIPES has also been employed in fluorescence polarization microscopy to study kinesin-microtubule interactions, highlighting its compatibility with sensitive biophysical assays. smolecule.comscientificlabs.co.uk
The reliability of PIPES as a buffer also extends to its use in general cell culture media, where it supports optimal cell growth and function, providing a stable baseline for subsequent cell-based assays. smolecule.comontosight.ai Its low toxicity and impermeability to cell membranes are advantageous for maintaining cell viability during experiments. chemimpex.combiocompare.com
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₈H₁₆K₂N₂O₆S₂ | smolecule.comchemimpex.combio-world.com |
| Molecular Weight | ~378.55 g/mol | smolecule.comsigmaaldrich.combio-world.com |
| pKa (at 25°C) | 6.8 | smolecule.comsigmaaldrich.comdalochem.comsigmaaldrich.com |
| Useful pH Range | 6.1 - 7.5 | bostonbioproducts.combiocompare.comdalochem.comsigmaaldrich.com |
| Appearance | White crystalline powder | chemimpex.comdalochem.combio-world.com |
| Purity | ≥98% to ≥99% | chemimpex.comsigmaaldrich.combio-world.com |
Table 2: Application of this compound in Specific Cell-Based Assays
| Assay Type | Role of this compound | Research Finding/Example | Source(s) |
|---|---|---|---|
| Enzyme-Coupled Assay | Maintains stable pH for reliable kinetic measurements. | Used at 10 mM (pH 7.0) in a reaction mixture to evaluate H+-ATPase activity. | nih.gov |
| Immunofluorescence Imaging | Component of PHEM buffer for preserving cellular morphology. | Used in the preparation of HeLa cells for imaging by maintaining structural integrity during rinsing and blocking steps. | scientificlabs.co.uksigmaaldrich.com |
| Fluorescence Polarization Microscopy | Provides a stable, non-interfering buffer system for studying molecular interactions. | Employed as a buffer for studying the binding of kinesin to microtubules. | smolecule.comscientificlabs.co.uksigmaaldrich.com |
| AlphaLISA® / AlphaScreen® | Acts as a compatible buffering agent. | Listed as a suitable buffer for use in Alpha assays, which are sensitive immunoassays. | revvity.com |
| Tubulin Purification | Used as a buffer to maintain protein stability. | Suitable for use in the purification of tubulin and the reconstitution of its subunits. | sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com |
Table 3: Example of an H+-ATPase Enzyme-Coupled Assay Buffer Composition This table is based on a published protocol and serves as an example of PIPES application.
| Component | Concentration | Role | Source(s) |
|---|---|---|---|
| PIPES | 10 mM (pH 7.0) | Buffering Agent | nih.gov |
| Potassium Chloride (KCl) | 80 mM | Ionic Strength | nih.gov |
| Sodium Azide | 5 mM | Mitochondrial ATPase Inhibitor | nih.gov |
| Phosphoenolpyruvate | 5 mM | Substrate for Pyruvate Kinase | nih.gov |
| NADH | 200 µM | Reporter Molecule | nih.gov |
| Pyruvate Kinase | 12.5 IU | Coupling Enzyme | nih.gov |
| Lactate Dehydrogenase | 10.45 IU | Coupling Enzyme | nih.gov |
| Magnesium Chloride (MgCl₂) | 5 mM | Cofactor | nih.gov |
Applications of Pipes Dipotassium Salt in Biochemical and Molecular Biology Research
Enzyme Activity Assays and Kinetics Studies
The precise control of pH is paramount in the study of enzyme kinetics, as even minor fluctuations can significantly impact enzyme activity and, consequently, the accuracy of kinetic parameter determination. libretexts.org PIPES dipotassium (B57713) salt is frequently employed in enzyme assays to maintain a stable pH environment, ensuring that the observed reaction rates are a true reflection of the enzyme's catalytic activity under the specified conditions. nih.gov
Maintaining Optimal pH for Enzymatic Reactions
PIPES dipotassium salt is particularly well-suited for studying enzymes that function optimally within a near-neutral pH range. Its buffering capacity helps to resist pH changes that may arise from the enzymatic reaction itself or from the addition of substrates or other reaction components.
A notable example of its application is in the study of Escherichia coli phosphofructokinase by nuclear magnetic resonance (NMR) spectroscopy. In this research, 100 mM PIPES buffer at pH 7.2 was used to maintain a stable physiological pH, which is crucial for the accurate determination of enzyme kinetic parameters. mdpi.com The use of PIPES buffer in this context ensures that the intricate allosteric regulation of the enzyme can be studied without the confounding effects of pH instability.
Preservation of Enzyme Activity
Beyond maintaining optimal pH, the chemical nature of PIPES buffer contributes to the preservation of enzyme activity. It is considered a non-coordinating buffer, meaning it has a low propensity to form complexes with metal ions that may be essential for enzyme function. mdpi.comnih.gov This property is critical in assays involving metalloenzymes, where the chelation of metal cofactors by the buffer would lead to a loss of activity.
The stability of PIPES itself, being resistant to significant changes in pKa with temperature fluctuations, further aids in preserving enzyme activity during experiments that require varying temperature conditions. beta-sheet.org While high temperatures can lead to the degradation of the buffer over extended periods, for the duration of typical enzyme assays, it provides a reliable and inert environment. beta-sheet.org
Enzyme Kinetic Studies Utilizing this compound Buffer
| Enzyme | Organism | PIPES Buffer Conditions | Kinetic Parameters Determined | Reference |
|---|---|---|---|---|
| Phosphofructokinase | Escherichia coli | 100 mM PIPES, pH 7.2 | ATP half-saturation concentration (ATP0.5) | mdpi.com |
Protein Research Methodologies
This compound is a versatile buffer used in various protein research methodologies, from purification to the characterization of stability and interactions. Its ability to maintain pH without interfering with protein structure and function makes it a valuable component in these sensitive applications. raineslab.com
Protein Purification Protocols
The purification of proteins is a foundational step in biochemical research. This compound is utilized in various chromatographic techniques for protein purification. wikipedia.org Its non-coordinating nature is advantageous in maintaining the integrity of the target protein throughout the purification process. mdpi.com
A prominent example is the purification of tubulin from bovine or porcine brain tissue. A high-molarity PIPES buffer (1 M PIPES, 10 mM MgCl₂, 20 mM EGTA, pH 6.9 with KOH) is a key component of the protocol that efficiently removes microtubule-associated proteins (MAPs) through cycles of polymerization and depolymerization. sigmaaldrich.com This method yields highly concentrated and active tubulin suitable for a range of downstream applications.
Application of this compound in Protein Purification
| Protein | Source | Purification Method | PIPES Buffer Composition | Reference |
|---|---|---|---|---|
| Tubulin | Bovine/Porcine Brain | Polymerization/Depolymerization Cycles | 1 M PIPES, 10 mM MgCl₂, 20 mM EGTA, pH 6.9 | sigmaaldrich.com |
| Cell shape-determining (Csd) proteins | Helicobacter pylori | Cell Fractionation | 50 mM PIPES buffer | libretexts.org |
Studies on Protein Stability and Activity
Maintaining the native conformation and activity of purified proteins is crucial for their functional characterization. The choice of buffer can significantly influence protein stability. Thermal shift assays, which measure the melting temperature (Tm) of a protein, are commonly used to assess protein stability under different buffer conditions. beta-sheet.org
While specific studies focusing solely on the stabilizing effect of this compound are not abundant in the readily available literature, its properties suggest its utility in such studies. The inert nature of PIPES and its stable pH buffering capacity provide a baseline condition against which the effects of other additives or mutations on protein stability can be accurately measured. beta-sheet.org High temperatures and improper storage can, however, lead to the degradation of PIPES buffer, potentially affecting experimental outcomes. beta-sheet.org
Protein-Protein Interaction Studies
The study of protein-protein interactions is fundamental to understanding cellular processes. Techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are employed to characterize these interactions. nih.govnih.govpsu.edu The choice of buffer is critical in these assays to ensure that the observed binding is specific and not an artifact of the experimental conditions.
PIPES buffer has been successfully used in fluorescence polarization assays to study protein-ligand interactions, a methodology that is readily adaptable to protein-protein interaction studies. For instance, in a study of the EZH2-EED protein-protein interaction, PIPES buffer at pH 6.2 was identified as a suitable alternative buffer system, particularly for compounds with limited solubility in other buffers. nih.gov This highlights the importance of buffer screening to find optimal conditions for specific interaction studies. In another example, a buffer containing 20 mM PIPES at pH 7.0 was used for the analysis of protein-ligand interactions of the IP3 receptor. nih.gov
Use of this compound in Protein Interaction Studies
| Interaction Studied | Technique | PIPES Buffer Conditions | Reference |
|---|---|---|---|
| EZH2-EED Interaction | Fluorescence Polarization | 25 mM PIPES, pH 6.2 | nih.gov |
| IP3 Receptor-Ligand Binding | Fluorescence Polarization | 20 mM PIPES, pH 7.0 | nih.gov |
Tubulin Polymerization and Microtubule Assembly Studies
This compound is extensively used as a buffering agent in studies of tubulin polymerization and microtubule dynamics. Its ability to maintain a stable pH is critical for the assembly and disassembly of microtubules, which are highly sensitive to environmental conditions.
Research has shown that PIPES buffer is integral to creating conditions that mimic the cellular environment, thereby allowing for the accurate in vitro study of microtubule behavior. It is a common component of buffers used for tubulin purification and for studying the binding of kinesin to microtubules through techniques like fluorescence polarization microscopy bio-world.comscientificlabs.iesigmaaldrich.com.
In comparative studies, sulfonate buffers like PIPES have been observed to promote more vigorous polymerization reactions of both purified tubulin and microtubule protein compared to other buffers such as sodium phosphate (B84403), Tris/HCl, and imidazole/HCl nih.gov. High concentrations of PIPES can induce the polymerization of purified tubulin, a reaction that is temperature-dependent, cold-reversible, and inhibited by GDP, colchicine, or Ca2+ nih.gov. However, it is noteworthy that electron microscopy has revealed that while MES buffer tends to form typical smooth-walled microtubules, PIPES buffer can lead to the formation of aberrant microtubule structures nih.gov.
A standard buffer for studying microtubule dynamic instability often includes 100 mM PIPES at pH 6.5, along with other components like EGTA and MgCl2 nih.gov. The concentration of other solution components can significantly affect microtubule dynamics within a PIPES-buffered system. For instance, glycerol (B35011) concentrations above 2 M suppress the rate and extent of tubulin exchange, while additional Mg2+ (up to 17 mM) or Ca2+ (up to 0.4 mM) enhances it nih.gov.
PIPES is also a key ingredient in PHEM buffer, which is used for rinsing and blocking steps in the immunofluorescence imaging of cells, allowing for clear visualization of the microtubule network scientificlabs.iesigmaaldrich.com. Furthermore, in studies investigating the role of catastrophes in microtubule aster dynamics, a buffer containing 80 mM K-PIPES is utilized pnas.org.
| Application | Buffer Composition | Key Findings |
| Tubulin Purification | PIPES-based buffer | Essential for maintaining tubulin stability and activity bio-world.comscientificlabs.ie. |
| Microtubule Dynamic Instability | 100 mM PIPES (pH 6.5), 0.1 mM EGTA, 1.8 mM MgCl2, 1 M glycerol | Glycerol, Mg2+, and Ca2+ concentrations modulate dynamic instability nih.gov. |
| Immunofluorescence Imaging | PHEM buffer (K-PIPES, HEPES, EGTA, MgSO4) | Enables clear visualization of microtubule structures in cells scientificlabs.iesigmaaldrich.com. |
| In Vitro Microtubule Aster Dynamics | MRB80 buffer (80 mM K-PIPES, 1 mM EGTA, 4 mM MgCl2, pH 6.8) | Facilitates the study of factors influencing microtubule organization pnas.org. |
Nucleic Acid Manipulation and Analysis
The stability of pH provided by this compound is also advantageous for a variety of techniques involving the manipulation and analysis of DNA and RNA.
In the broad field of nucleic acid manipulation, which includes isolation, purification, and various enzymatic reactions, maintaining a stable pH is paramount to ensure the integrity and functionality of the molecules nih.govbitesizebio.combitesizebio.com. While specific protocols may vary, the fundamental requirement for a reliable buffer makes PIPES a suitable candidate for these applications. The use of appropriate buffers is critical during cell lysis and subsequent purification steps to ensure that nucleic acids are not degraded by nucleases and can effectively bind to purification columns bitesizebio.com. The interaction of nucleic acids with solid phases, such as silica (B1680970) or cellulose, is often dependent on specific salt and pH conditions, which can be controlled by the buffering system nih.gov.
Nucleic acid hybridization, the process of single-stranded DNA or RNA molecules binding to their complementary sequences, is highly dependent on the pH and ionic strength of the solution bostonbioproducts.com. PIPES is one of several buffering agents, including SSC, HEPES, and Tris, that can be used in hybridization buffers google.com. A stable pH within the optimal range is necessary to facilitate the specific annealing of probes to their target sequences while preventing non-specific binding bostonbioproducts.com. Hybridization buffer compositions often include an accelerating agent, a solvent, and a buffering agent like PIPES to maintain a pH typically between 6.0 and 8.0 google.comgoogle.com.
PIPES is frequently employed as a running buffer in gel electrophoresis for the separation of nucleic acids, particularly RNA bostonbioproducts.com. Its buffering capacity within the pH range of 6.1 to 7.5 helps to maintain a stable electric field and pH gradient during electrophoresis, which is crucial for accurate separation based on size bostonbioproducts.com. For the analysis of glyoxal-treated RNA, a BPTE buffer containing 10 mM PIPES, 30 mM Bis-Tris, and 1 mM EDTA at pH 6.5 has been successfully used in 1.2% agarose (B213101) gels for Northern blotting researchgate.net. The use of a stable buffer system is essential in denaturing gel electrophoresis of RNA to ensure that the molecules remain unfolded and migrate according to their actual size upenn.edunih.gov.
| Technique | Buffer System | Purpose of PIPES |
| Northern Blotting of Glyoxal-Treated RNA | BPTE buffer (10 mM PIPES, 30 mM Bis-Tris, 1 mM EDTA, pH 6.5) | Maintains a stable pH for the separation of denatured RNA in agarose gels researchgate.net. |
In ribonuclease protection assays (RPA), which are used to detect and quantify specific RNA molecules in a complex mixture, PIPES is a key component of the hybridization buffer. A commonly used 5x hybridization buffer for RPA contains 200 mM PIPES at pH 6.4, along with 2 M NaCl and 5 mM EDTA tandfonline.comresearchgate.net. This buffer provides the optimal environment for the specific hybridization of a labeled RNA probe to its target RNA. Following hybridization, unhybridized single-stranded RNA is digested by ribonucleases, and the protected double-stranded RNA fragment is then analyzed. The precise pH control afforded by the PIPES buffer is critical for the efficiency and specificity of the hybridization step upenn.edu.
Chromatography and Isoelectric Focusing Applications
PIPES buffer is also utilized in various chromatographic techniques and in isoelectric focusing (IEF) bostonbioproducts.combiocompare.comhopaxfc.com. In chromatography, maintaining a constant pH is essential for the reproducible separation of molecules based on their differential partitioning between the mobile and stationary phases.
Isoelectric focusing is an electrophoretic technique that separates proteins based on their isoelectric point (pI), which is the pH at which a protein has no net electrical charge wikipedia.orgcreative-proteomics.com. In IEF, a stable pH gradient is established in a gel, and when an electric field is applied, proteins migrate to the position in the gradient corresponding to their pI, where they stop moving wikipedia.orgbio-rad.com. While carrier ampholytes are often used to generate the pH gradient, simple buffer systems can also be employed creative-proteomics.comnih.gov. The buffering capacity of compounds like PIPES can contribute to the stability of the pH gradient, which is crucial for achieving high-resolution separation creative-proteomics.com.
Cation Exchange Chromatography
This compound is frequently employed as a buffering agent in cation exchange chromatography (CEC), a technique used to separate molecules based on their net positive charge. In CEC, the stationary phase is negatively charged, binding positively charged molecules (cations). The choice of buffer is critical as it modulates the pH and ionic strength of the mobile phase, which in turn influences the binding and elution of target molecules.
PIPES buffer is used as a component in both the binding and elution phases of the chromatography process. However, a crucial consideration is the concentration used. Due to the buffer's relatively high ionic strength, researchers are advised to use low concentrations of PIPES. heruibio.comthermofisher.com If the buffer concentration is too high, the increased ionic strength of the mobile phase can interfere with the electrostatic interactions between the positively charged target molecules and the negatively charged resin. This can lead to reduced binding efficiency of the target cations to the stationary phase and difficulties in controlling the elution process, ultimately diminishing the separation efficiency. heruibio.com By using a low concentration, the buffering capacity is maintained while minimizing background interference and optimizing the conditions for separation. nih.gov
An advantage of using PIPES buffer in this context is its negligible capacity to bind most divalent metal ions, which prevents potential interference from these ions during the separation process. heruibio.comthermofisher.com
Eluent in Isoelectric Focusing
Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI)—the pH at which a molecule has no net electrical charge. The separation occurs within a pH gradient. When a protein is subjected to an electric field within this gradient, it migrates towards the anode or cathode until it reaches the pH that corresponds to its pI, at which point its migration ceases.
The pH gradient in IEF is most commonly established by a mixture of small, amphoteric molecules known as carrier ampholytes, which have a range of pI values. youtube.com While some IEF methods can use simple buffers to establish a pH gradient nih.govpatsnap.com, the use of this compound as a primary eluent or gradient-forming component is not well-documented in scientific literature. Standard protocols and research applications predominantly rely on specialized ampholyte solutions to create the stable, continuous pH gradients necessary for high-resolution separation.
Spectroscopic Analysis in Biological Research
Spectroscopic methods, particularly UV-Vis spectrophotometry, are fundamental in biochemical research for the quantification of proteins and nucleic acids. A primary requirement for a buffer used in such applications is that it should not absorb light in the same wavelength range as the molecules being analyzed. PIPES was specifically designed by Good and his colleagues to have minimal absorbance in the UV and visible spectral ranges. researchgate.net
This characteristic is a significant advantage, as it reduces background absorbance and prevents interference during spectrophotometric measurements. Research indicates that PIPES buffer has a very low UV absorption at wavelengths of 260 nm (the absorbance maximum for nucleic acids) and 280 nm (the absorbance maximum for proteins). This property ensures that the buffer itself does not contribute significantly to the absorbance reading, leading to more accurate quantification of the biological sample.
| Compound | Condition | Wavelength | Absorbance |
|---|---|---|---|
| PIPES | 0.5M in 1N NaOH | 260 nm | ≤ 0.20 |
| PIPES | 0.5M in 1N NaOH | 280 nm | ≤ 0.20 |
Emerging Research and Specialized Applications of Pipes Dipotassium Salt
Research in Lentiviral Vector Formulations
Lentiviral vectors are critical tools in gene therapy, but their stability during manufacturing and storage is a significant challenge. Research has identified PIPES as a superior buffering agent for preserving lentiviral vector integrity. Aqueous formulations containing PIPES buffer have been shown to enhance the stability of these vectors, which is crucial for maintaining their therapeutic efficacy.
In one inventive formulation, a PIPES buffer is combined with a salt, such as sodium chloride, to create a stable environment for lentiviral vectors. Detailed studies have demonstrated that lentiviral vectors formulated in a PIPES buffer are more stable compared to those in other common biological buffers like HEPES and histidine. This increased stability translates to improved performance; for instance, lentiviral vectors stored in a PIPES buffer were capable of transfecting approximately 20-25% more primary T cells than vectors stored in HEPES or histidine buffers.
Optimal conditions identified in these studies include a PIPES buffer concentration ranging from 10 to 50 mM and a pH between 6.0 and 7.0. The inclusion of carbohydrates, such as sucrose, can further enhance the stability of the formulation.
| Component | Concentration Range | Optimal Example |
|---|---|---|
| PIPES Buffer | 10 - 50 mM | 20 mM |
| pH | 6.0 - 7.0 | 6.5 |
| Salt (e.g., Sodium Chloride) | 25 - 150 mM | 75 mM |
| Carbohydrate (e.g., Sucrose) | 1% - 10% (w/v) | 2.5% (w/v) |
Studies in Alkaline Phosphatase Cytochemistry
Alkaline phosphatase (ALP) cytochemistry is a technique used to visualize the location and activity of the alkaline phosphatase enzyme in tissues and cells. The choice of buffer in the fixative solution is critical, as it can significantly impact enzyme activity. Comparative studies have shown that PIPES buffer is a superior vehicle for aldehyde fixatives in ALP cytochemistry compared to more routinely used buffers like cacodylate.
Research on rat hepatocytes revealed that when a PIPES buffer was used in the aldehyde fixative, alkaline phosphatase activity was preserved across the entire hepatocyte membrane. In contrast, the use of a cacodylate buffer resulted in enzyme activity being confined only to the bile canalicular membranes, indicating an inhibitory effect. Biochemical analysis confirmed these findings, demonstrating that significantly higher ALP activity was retained when PIPES was used. The study concluded that PIPES buffer provides maximum preservation of alkaline phosphatase activity, making it a better choice for these cytochemical studies. hopaxfc.comhopaxfc.com
| Buffer Used in Fixative | Observed ALP Activity Location (Ultracytochemical) | Biochemical Activity Retention |
|---|---|---|
| PIPES Buffer (0.03 M or 0.1 M) | Observed on whole membranes of hepatocytes | Maximum preservation of activity |
| Cacodylate Buffer (0.1 M) | Confined to bile canalicular membranes | Inhibitory effect observed |
| HEPES Buffer | Similar results to PIPES | Higher activity retained than cacodylate |
Applications in Pharmaceutical Formulations for Active Ingredient Stabilization
The stability of active pharmaceutical ingredients (APIs), particularly large biological molecules like proteins and antibodies, is a cornerstone of drug formulation. PIPES is increasingly recognized for its utility in stabilizing these complex APIs. chemicalbook.com Its zwitterionic nature, pKa near neutral pH, and low potential for interaction with metal ions make it an advantageous excipient in biopharmaceutical formulations. hopaxfc.comhopaxfc.com
The principles demonstrated in the stabilization of lentiviral vectors are applicable to other biologics. By maintaining a stable pH and minimizing destabilizing interactions, PIPES buffer can help preserve the structure and function of protein-based therapeutics. For example, research into the stability of Immunoglobulin G (IgG), a common type of antibody therapeutic, utilizes buffering systems to determine the determinants of protein stability. The characteristics of PIPES make it a suitable candidate for inclusion in such systems to ensure the longevity and efficacy of the final drug product. The stability of the PIPES buffer itself, which can be affected by temperature and storage, is also a key consideration in its application, as degradation of an excipient could compromise the API. sigmaaldrich.comaatbio.com
Use in Environmental Testing and Water Quality Monitoring
The unique chemical properties of PIPES buffer are also beneficial in the field of environmental science. A significant advantage is its negligible capacity to form complexes with most metal ions. hopaxfc.com This is particularly important in environmental sample analysis, where the presence of various metal ions can interfere with assays. The selection of a non-coordinating buffer like PIPES is crucial for ensuring the accuracy and reliability of such environmental research. hopaxfc.com
A specific application of PIPES in environmental research involves studies of microbial processes relevant to bioremediation. For instance, PIPES buffer has been used in laboratory studies investigating the bioreduction of uranium (U(VI)) by sulfate-reducing bacteria. researchgate.net In this context, PIPES provides a stable pH environment that is essential for microbial activity, without interfering with the uranium chemistry being studied. researchgate.net This allows researchers to accurately assess the impact of specific environmental conditions on the bioremediation process. researchgate.net Furthermore, understanding the behavior of zwitterionic compounds like PIPES in environmental matrices is relevant, as studies on the sorption of other zwitterions to soils and minerals provide insight into how such buffers might interact with environmental samples. nih.gov
Q & A
Q. What are the key physicochemical properties of PIPES dipotassium salt that make it suitable for biological buffer systems?
this compound (C₈H₁₆N₂O₆S₂K₂; MW 378.55) is a zwitterionic buffer with a pKa of ~6.8, effective in the pH range of 6.1–7.4. Its low UV absorbance and minimal interference with metal ions (e.g., Ca²⁺, Mg²⁺) make it ideal for cell culture and enzymatic assays requiring metal cofactors. Unlike PIPES disodium salt (MW 346.33), its dipotassium form enhances solubility in aqueous solutions, reducing precipitation risks in high-ionic-strength environments .
Q. What are the standard protocols for preparing this compound buffers in cell culture studies?
- Step 1 : Dissolve this compound in ultrapure water at a concentration of 0.1–0.2 M.
- Step 2 : Adjust pH using HCl/KOH (6.5–7.4 range) and validate with a calibrated pH meter.
- Step 3 : Filter-sterilize (0.22 µm) to remove particulates and microbial contaminants.
- Step 4 : Pre-warm to 37°C before use to avoid osmotic shock in live-cell experiments. Include batch-specific purity data (e.g., ≥99% titration) and verify absence of endotoxins for sensitive assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s interference with metal-sensitive biochemical assays?
- Hypothesis Testing : Replicate assays under controlled metal ion concentrations (e.g., 1–5 mM Ca²⁺) to isolate buffer-metal interactions.
- Methodological Adjustments : Use chelators (e.g., EDTA) in parallel experiments to quantify metal buffering effects.
- Instrumentation : Employ ICP-MS to trace residual metal levels in buffer batches. Contradictions often arise from variability in reagent purity or unaccounted ionic cross-talk; systematic replication and metadata documentation (e.g., lot numbers, storage conditions) are critical .
Q. What strategies mitigate batch-to-batch variability in this compound for longitudinal enzymatic studies?
- Quality Control : Request manufacturer certificates detailing peptide content, salt/water content, and HPLC/MS purity profiles. Batch-specific impurities (e.g., residual TFA) can alter enzyme kinetics .
- Normalization : Pre-test each batch in a pilot assay (e.g., lactate dehydrogenase activity) to calibrate working concentrations.
- Documentation : Archive aliquots from each batch for retrospective analysis if anomalies arise .
Q. How can the PICOT framework structure a study on this compound’s efficacy in stabilizing pH-sensitive proteins?
- Population (P) : Recombinant alkaline phosphatases or metalloproteases.
- Intervention (I) : Buffer systems with this compound (20 mM, pH 7.0).
- Comparison (C) : HEPES or Tris buffers at equivalent concentrations.
- Outcome (O) : Protein activity (% baseline) after 24-hour incubation.
- Time (T) : Acute (0–2 hrs) vs. extended (24 hrs) stability. This framework ensures testable hypotheses and controlled variables, aligning with NIH rigor guidelines .
Methodological Considerations
Q. What precautions are critical when using this compound in spectrophotometric assays?
- UV Interference : Confirm absorbance profiles (200–300 nm) to avoid overlap with target analytes.
- Temperature Sensitivity : Pre-equilibrate buffers to assay temperature (e.g., 25°C for enzyme kinetics).
- Cross-Validation : Compare results with alternative buffers (e.g., MOPS sodium salt) to rule out buffer-specific artifacts .
Q. How should researchers design experiments to assess this compound’s biocompatibility in primary cell cultures?
- Dose-Response : Test buffer concentrations from 10–50 mM on cell viability (MTT assay) and membrane integrity (LDH release).
- Cell-Type Specificity : Compare epithelial vs. neuronal cells due to differential pH regulation mechanisms.
- Long-Term Exposure : Monitor proliferation rates over 72 hours to detect subacute toxicity .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing pH-dependent effects of this compound in multi-parametric studies?
- Multivariate Regression : Model pH, buffer concentration, and ionic strength as independent variables.
- ANOVA with Post Hoc Tests : Identify significant interactions between buffer conditions and experimental outcomes.
- Open Science : Share raw datasets (e.g., via Zenodo) to enable meta-analyses and reproducibility checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
